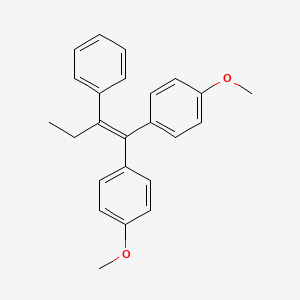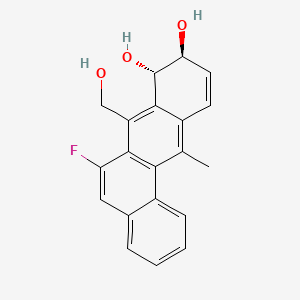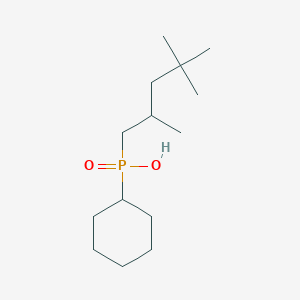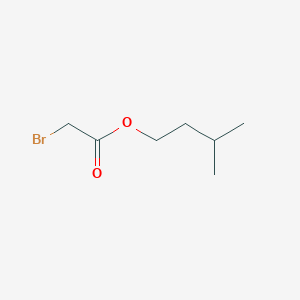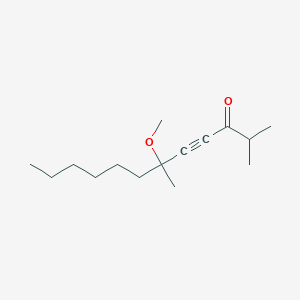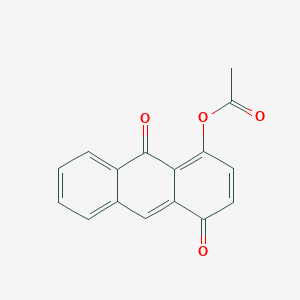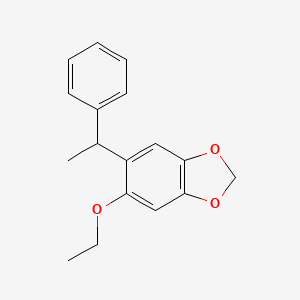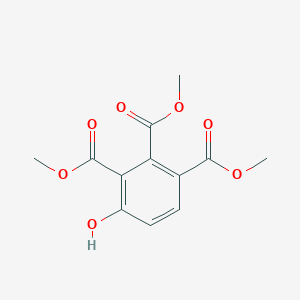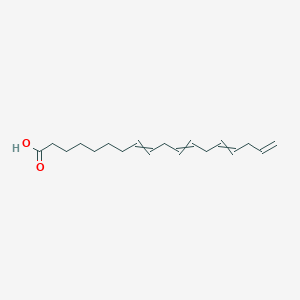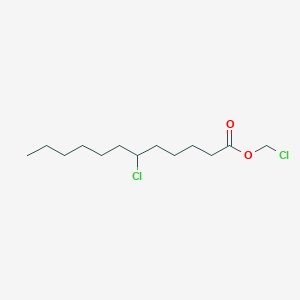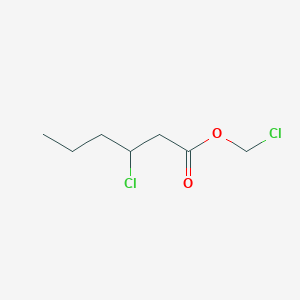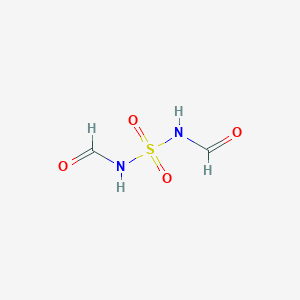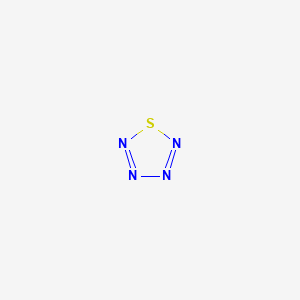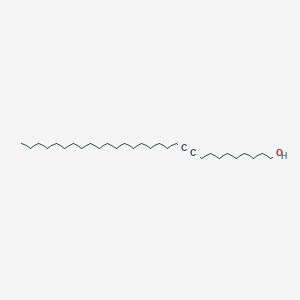
Triacont-10-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacont-10-YN-1-OL is an organic compound characterized by a long carbon chain with an alkyne functional group and a hydroxyl group. This compound is part of the propargylic alcohol family, which is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacont-10-YN-1-OL can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohols . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods. The copper-catalyzed addition of formaldehyde to acetylene is favored due to its efficiency and scalability . The reaction is carried out in reactors designed to handle the exothermic nature of the process, ensuring safety and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Triacont-10-YN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrogen halides or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triacont-10-YN-1-OL has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Triacont-10-YN-1-OL exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Alcohol: A simpler analog with similar reactivity but a shorter carbon chain.
10-Undecyn-1-ol: Another propargylic alcohol with antifungal activity and applications in organic synthesis.
Uniqueness
Triacont-10-YN-1-OL is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific molecular structures and reactivities.
Eigenschaften
CAS-Nummer |
82672-50-2 |
|---|---|
Molekularformel |
C30H58O |
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
triacont-10-yn-1-ol |
InChI |
InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-19,22-30H2,1H3 |
InChI-Schlüssel |
GFMYKUVJXPWXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC#CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


